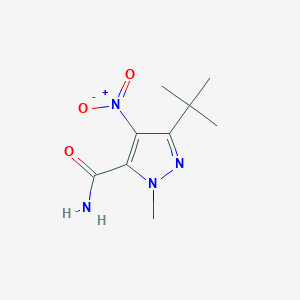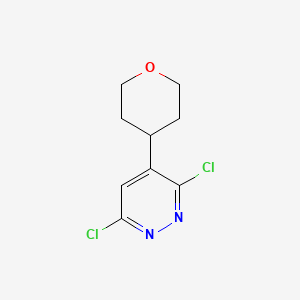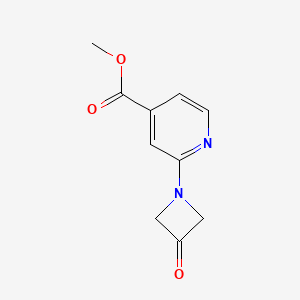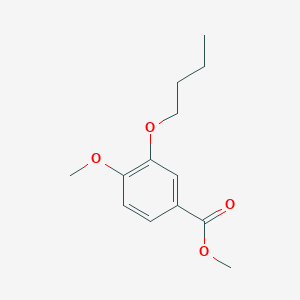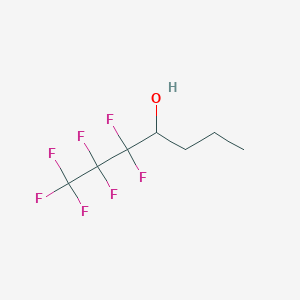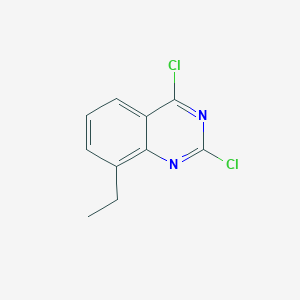
2,4-Dichloro-8-ethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-8-ethylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-8-ethylquinazoline typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium to form 2,4-quinazoline diones.
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to enhance yield and reduce production costs. The use of non-toxic solvents and accessible raw materials makes this method suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-8-ethylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-8-ethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness
2,4-Dichloro-8-ethylquinazoline is unique due to the specific arrangement of chlorine atoms and the ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8Cl2N2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
2,4-dichloro-8-ethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-6-4-3-5-7-8(6)13-10(12)14-9(7)11/h3-5H,2H2,1H3 |
Clé InChI |
YBXGGDCQCJGRNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







